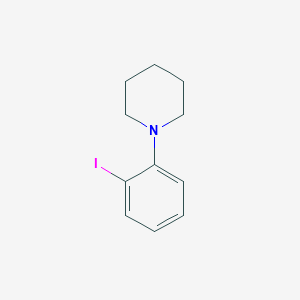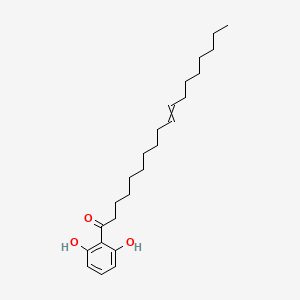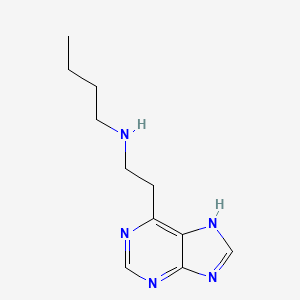
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine is a chemical compound with the molecular formula C11H17N5 It is characterized by the presence of a purine moiety, which is a heterocyclic aromatic organic compound, and an amine group attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine typically involves the reaction of a purine derivative with an appropriate amine. One common method involves the alkylation of 6-chloropurine with 2-(butan-1-yl)amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The purine moiety can participate in nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand for purine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine involves its interaction with molecular targets such as purine receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-ethylbutan-2-amine: Similar in structure but lacks the purine moiety.
9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: Contains a purine moiety but differs in the substituents attached to the purine ring.
Uniqueness
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine is unique due to the combination of the purine moiety and the butylamine chain. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
686321-80-2 |
|---|---|
Fórmula molecular |
C11H17N5 |
Peso molecular |
219.29 g/mol |
Nombre IUPAC |
N-[2-(7H-purin-6-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C11H17N5/c1-2-3-5-12-6-4-9-10-11(15-7-13-9)16-8-14-10/h7-8,12H,2-6H2,1H3,(H,13,14,15,16) |
Clave InChI |
SFIHNICGVHIFLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCC1=C2C(=NC=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
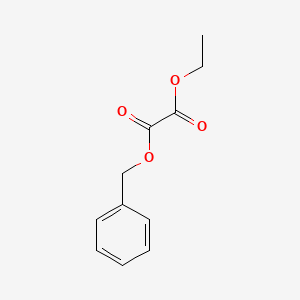
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)
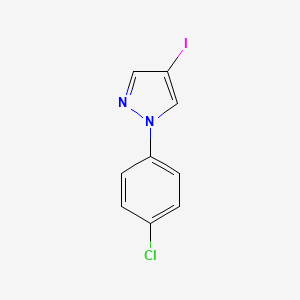

![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)

![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
